Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate
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Overview
Description
1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE: is an organic compound with the molecular formula C16H21NO4 . It is a derivative of propanedioate and contains a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with 2,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes, making it a candidate for further research in drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1,3-DIETHYL 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
- 1,3-DIETHYL 2-{[(3,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
- 1,3-DIETHYL 2-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE
Comparison: Compared to its similar compounds, 1,3-DIETHYL 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to the presence of the 2,4-dimethoxyphenyl group. This structural feature imparts specific chemical and biological properties that differentiate it from other related compounds. For example, the dimethoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
diethyl 2-[(2,4-dimethoxyanilino)methylidene]propanedioate |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-8-7-11(20-3)9-14(13)21-4/h7-10,17H,5-6H2,1-4H3 |
InChI Key |
RNEPZROYROWQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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